molecular formula C16H20O5 B101169 Tenulin CAS No. 19202-92-7

Tenulin

Cat. No. B101169
CAS RN: 19202-92-7
M. Wt: 306.4 g/mol
InChI Key: CNIULSUYTFOEHN-MEBIVNBJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenulin is a natural compound that is found in a plant called Flaveria trinervia. It has been found to have various medicinal properties and is currently being studied for its potential use in treating various diseases.

Scientific Research Applications

Antifeedant and Insecticidal Properties

Tenulin, a sesquiterpene lactone from Helenium amarum, exhibits potent antifeedant activity against various herbivorous insects like the European corn borer Ostrinia nubilalis and the variegated cutworm Peridroma saucia. It hinders their growth and development and reduces the fecundity of adult moths when larvae are treated with tenulin. Additionally, it has been found toxic to the migratory grasshopper Melanoplus sanguinipes, indicating its potential as a natural insecticide (Arnason et al., 1987).

Cancer Research and Multidrug Resistance

Tenulin and its derivative isotenulin have shown promising results in overcoming multidrug resistance (MDR) in cancer cells. These compounds can inhibit the function of P-glycoprotein, a key player in MDR, thus potentially resensitizing MDR cancer cells to chemotherapy. This suggests a role for tenulin in enhancing the efficacy of cancer treatments (Chang et al., 2019).

Structure-Activity Relationship in Antitumor Activity

Research focused on structural modifications of tenulin has identified crucial components of its molecular structure that contribute to its in vivo antitumor activity. By synthesizing various analogs of tenulin, researchers have been able to pinpoint the essential groupings within the molecule that enhance its antitumor properties, providing valuable insights for drug development (Waddell et al., 1979).

Interaction with Biological Nucleophiles

Tenulin has been observed to react specifically with sulfur nucleophiles in a Michael-like fashion. This reaction mechanism has significant implications for understanding its biological activity, particularly in relation to its antitumor effects (Waddell et al., 1983).

Antimicrobial Properties

In studies on Bacillus thuringiensis, tenulin demonstrated significant inhibitory effects on bacterial growth. This suggests potential antimicrobial applications of tenulin, particularly in combating bacterial strains (Norman et al., 1976).

properties

IUPAC Name

(1R,2R,6R,7R,9S,12R,15R)-13-hydroxy-2,7,12,13-tetramethyl-10,14-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-4-ene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-8-7-10-12-13(15(2)9(8)5-6-11(15)18)22-17(4,20)16(12,3)14(19)21-10/h5-6,8-10,12-13,20H,7H2,1-4H3/t8-,9+,10+,12-,13-,15+,16+,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIULSUYTFOEHN-MEBIVNBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(C4(C1C=CC4=O)C)OC(C3(C(=O)O2)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3[C@H]([C@]4([C@H]1C=CC4=O)C)OC([C@@]3(C(=O)O2)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971161
Record name 2-Hydroxy-2,2a,6,9a-tetramethyl-2a,4a,5,6,6a,9a,9b,9c-octahydro-2H-1,4-dioxadicyclopenta[cd,f]azulene-3,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenulin

CAS RN

19202-92-7, 55780-22-8
Record name Tenulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19202-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019202927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055780228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenulin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-2,2a,6,9a-tetramethyl-2a,4a,5,6,6a,9a,9b,9c-octahydro-2H-1,4-dioxadicyclopenta[cd,f]azulene-3,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O6QE3MHR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenulin
Reactant of Route 2
Tenulin
Reactant of Route 3
Tenulin
Reactant of Route 4
Tenulin
Reactant of Route 5
Tenulin
Reactant of Route 6
Tenulin

Citations

For This Compound
594
Citations
YT Chang, CCN Wang, JY Wang, TE Lee, YY Cheng… - Phytomedicine, 2019 - Elsevier
Background Multidrug resistance (MDR) in cancer is one of the main obstacles in treatment with chemotherapy. Drug efflux through P-glycoprotein is the major mechanism involved in …
Number of citations: 33 www.sciencedirect.com
BH Braun, W Herz, K Rabindran - Journal of the American …, 1956 - ACS Publications
Tenulin, C17H22O5, the bitter principle of Hele-nium tenuifolium and several other Helenium species, has been investigated by several authors, 2· 3 but little headway has been made …
Number of citations: 23 pubs.acs.org
TG Waddell, AM Austin, JW Cochran… - Journal of …, 1979 - Elsevier
… tenulin to define those groupings essential to, or significant in, its in oiuo antitumor activity. Accordingly, the following tenulin … In the present study, the tenulin structure was modified in …
Number of citations: 22 www.sciencedirect.com
IH Hall, KH Lee, EC Mar, CO Starnes… - Journal of medicinal …, 1977 - ACS Publications
… Trituration ofthis oil with benzene gave 6.27 g of crude tenulin (mp 181-183 C) which was … ) of this material with authentic tenulin established its identity. Tenulin used in the experiments …
Number of citations: 217 pubs.acs.org
JT Arnason, MB Isman, BJR Philogene… - Journal of natural …, 1987 - ACS Publications
… Tenulin[1], a sesquiterpene lactone from … of tenulin undergoes Michael addition of biological nucleophiles in vivo. This mechanism was partially confirmedby the finding that only tenulin …
Number of citations: 38 pubs.acs.org
HE Ungnade, EC Hendley… - Journal of the American …, 1950 - ACS Publications
… also obtained from tenulin andisotenulin under identical … on the basis that the dehydration of tenulin is reversible, i. e., that … the lactone grouping which has been suggested for tenulin.1 …
Number of citations: 6 pubs.acs.org
W Herz, WA Rohde, K Rabindran… - Journal of the …, 1962 - ACS Publications
… the functional groups present in tenulin and in its most important … VII, the masked acetyl group of tenulin (VI) being converted to … C17H2-O5 require that tenulin and isotenulin possess a …
Number of citations: 58 pubs.acs.org
EP Clark - Journal of the American Chemical Society, 1939 - ACS Publications
… Tenulin was prepared from the species of Helenium mentioned above … tenulin melts at 219-220, and bromination of isotenulin … The preparation of tenulin from different lots of Helenium …
Number of citations: 24 pubs.acs.org
DHR Barton, P De Mayo - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
The sesquiterpenoid lactone tenulin has been shown to … Inter-relation of the functional groups of tenulin has been effected. … deduced for tenulin and isotenulin, and their derivatives. …
Number of citations: 32 pubs.rsc.org
KS Knight, CT Smith, TG Waddell… - … Section E: Structure …, 2013 - scripts.iucr.org
… from Helenium amarum, contains two independent tenulin molecules and half a water molecule … with four tenulin molecules via O—H⋯O hydrogen bonds. The two independent tenulin …
Number of citations: 1 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.